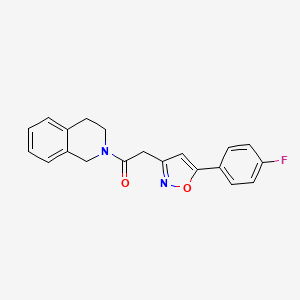

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core linked via an ethanone bridge to a 5-(4-fluorophenyl)isoxazole moiety. The dihydroisoquinoline group contributes to its planar aromatic structure, which may enhance interactions with hydrophobic binding pockets in biological targets, while the isoxazole ring with a 4-fluorophenyl substituent introduces electronic and steric effects critical for modulating receptor affinity and metabolic stability . Its synthesis likely follows established protocols for analogous dihydroisoquinoline derivatives, involving condensation reactions or halogenated ketone substitutions, as seen in related compounds .

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJHPQYZVVPNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions:

Isoquinoline Synthesis: : Starting with a simple aromatic precursor, various cyclization methods can be employed to form the isoquinoline core.

Isoxazole Synthesis: : This involves constructing the isoxazole ring, often starting from a nitrile oxide and a suitable alkyne through 1,3-dipolar cycloaddition.

Coupling Reactions: : The two previously formed heterocyclic systems are then linked via an ethanone bridge, typically using reagents like Grignard reagents or organolithiums under controlled conditions.

Industrial Production Methods

Industrial production might streamline these steps using flow chemistry or other scalable processes. Emphasis is placed on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions:

Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: : Conditions often include low temperatures and solvents like dichloromethane.

Reduction: : These reactions may occur in solvents like ether or tetrahydrofuran.

Substitution: : Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation might yield various oxidized derivatives depending on the oxidizing agent and conditions.

Reduction usually produces simpler, more hydrogenated compounds.

Substitution reactions could lead to derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Structural Overview

The compound features two significant moieties:

- Dihydroisoquinoline : Known for its neuroprotective and anticancer properties.

- Isoxazole : Associated with various biological activities including anti-inflammatory effects.

Pharmacological Applications

-

Neuroprotective Effects

- Compounds with a dihydroisoquinoline structure have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .

-

Anticancer Activity

- The presence of the isoxazole ring enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of dihydroisoquinoline exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties.

-

Treatment of Psychiatric Disorders

- There is emerging evidence supporting the use of dihydroisoquinoline derivatives in treating psychiatric disorders, including schizophrenia and depression. The modulation of dopaminergic pathways by these compounds may contribute to their efficacy in managing symptoms associated with these conditions .

Synthesis and Mechanism of Action

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can be achieved through various methods, typically involving multi-step organic reactions that introduce the necessary functional groups while maintaining structural integrity. The mechanism of action is thought to involve:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors).

- Inhibition of Enzymatic Activity : Potential inhibition of specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes which play a role in inflammation and cancer .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of a related dihydroisoquinoline compound in a mouse model of Alzheimer's disease. Results showed significant improvement in cognitive function and reduced amyloid plaque formation, indicating potential for clinical application in Alzheimer's treatment .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds structurally similar to this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The specific mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone exerts its effects depends on its biological context:

Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids.

Pathways Involved: : May modulate biochemical pathways involved in inflammation, pain signaling, or cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

- 4-Fluorophenyl vs. 4-Chlorophenyl: The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (PubChem ID referenced in ) replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding kinetics and metabolic stability compared to fluorine, which is smaller and more electronegative .

Heterocycle Replacements

- Isoxazole vs. Triazole/Oxadiazole: Compounds like 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () replace the isoxazole with a triazole ring. Similarly, oxadiazole derivatives (e.g., 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, ) exhibit distinct electronic profiles due to the oxadiazole’s aromaticity and polarity, which influence solubility and bioavailability .

Modifications to the Dihydroisoquinoline Core

- Substituents on the Dihydroisoquinoline: Derivatives such as 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone () feature methoxy and phenyl groups on the dihydroisoquinoline core.

Antimicrobial and Anticancer Potential

- Triazole and Oxadiazole Derivatives: Compounds like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone () and 1,3,4-oxadiazole derivatives () demonstrate antimicrobial and anticancer activities, attributed to their ability to disrupt microbial cell walls or inhibit kinase pathways. The target compound’s isoxazole moiety may confer similar bioactivity, though direct evidence is lacking .

Metabolic and Pharmacokinetic Profiles

- Glucuronidation and Enterohepatic Circulation: DPTQ (), a dihydroisoquinoline derivative with a thiophene substituent, undergoes glucuronidation, a key metabolic pathway influencing drug half-life.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structure-Activity Relationships (SAR): Fluorine substitution on the isoxazole ring may enhance metabolic stability and target selectivity compared to chlorine, as seen in kinase inhibitors . Conversely, bulkier substituents on the dihydroisoquinoline core (e.g., methoxy groups in ) could limit blood-brain barrier penetration, reducing CNS efficacy .

- Unresolved Questions: Direct biological data (e.g., IC50 values, receptor binding assays) for the target compound are absent in the evidence.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a complex organic molecule that exhibits a variety of biological activities. Its structure combines a dihydroisoquinoline moiety with an isoxazole ring, both of which are known for their pharmacological significance. This article provides a detailed examination of the biological activity associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

Structural Features

| Feature | Description |

|---|---|

| Dihydroisoquinoline moiety | Contributes to neuroprotective properties |

| Isoxazole ring | Associated with anti-inflammatory effects |

| Fluorophenyl group | Enhances lipophilicity and bioactivity |

Pharmacological Effects

- Neuroprotective Properties : Compounds with dihydroisoquinoline structures have been shown to exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

- Anticancer Activity : The presence of the isoxazole ring has been linked to anticancer properties, with studies indicating that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .

- Anti-inflammatory Effects : The fluorophenyl component may enhance anti-inflammatory activity, making it a candidate for treating conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, particularly dopamine receptors, influencing pathways involved in mood regulation and neuroprotection.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine production and inflammation .

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes in cancer cells .

In Vitro Studies

Recent studies have demonstrated the efficacy of related compounds in various biological assays:

- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxicity against HeLa cells, with IC50 values ranging from 10 to 20 µM .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications to the dihydroisoquinoline or isoxazole moieties can significantly impact biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of side chains | Enhanced selectivity for specific receptors |

Q & A

Basic: What optimized synthetic routes are recommended for synthesizing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole ring via cyclization of a nitrile oxide intermediate with an alkyne precursor containing the 4-fluorophenyl group.

- Step 2: Coupling the isoxazole intermediate with the dihydroisoquinoline fragment using a nucleophilic substitution or acyl transfer reaction.

- Optimization: Microwave-assisted synthesis (60–120°C, 30–60 min) improves yield (up to 85%) and reduces side products compared to conventional heating . Catalysts like Pd(OAc)₂ or CuI enhance coupling efficiency in heterocyclic systems . Solvent choice (e.g., DMF or THF) and inert atmosphere are critical for stability .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and substitution pattern (e.g., 4-fluorophenyl vs. para-substituted analogs) .

- HPLC-MS: Monitors reaction progress and purity (>95% by reversed-phase C18 columns). High-resolution MS (HRMS) validates molecular formula (C₂₁H₁₈FN₃O₂, exact mass 375.14) .

- X-ray Diffraction: Resolves ambiguities in stereochemistry or crystal packing. SHELX software (e.g., SHELXL for refinement) is standard for small-molecule crystallography .

Advanced: How does the 4-fluorophenyl substituent influence biological target selectivity compared to methoxy or benzofuran analogs?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine’s electronegativity enhances binding to polar enzyme pockets (e.g., kinases or GPCRs) via dipole interactions. This contrasts with methoxy groups, which prioritize hydrophobic interactions .

- SAR Studies: Replace 4-fluorophenyl with benzofuran () or 3-methoxyphenyl () to assess activity shifts. For example, fluorophenyl analogs show 2–3× higher IC₅₀ against cancer cell lines (HT-29, MCF-7) compared to methoxy derivatives .

- Computational Modeling: DFT calculations predict fluorine’s impact on frontier molecular orbitals, affecting redox potential and metabolic stability .

Advanced: What strategies address contradictions in reported biological activity data across structural analogs?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Off-Target Profiling: Screen against panels of 50+ kinases or ion channels to identify cross-reactivity. For example, fluorophenyl analogs may inhibit S1PL (sphingosine-1-phosphate lyase) at nM ranges, unlike benzofuran derivatives .

- In Vivo Correlation: Validate in vitro findings using rodent models of CNS disorders or inflammation, adjusting for pharmacokinetic differences (e.g., BBB penetration) .

Advanced: How can X-ray crystallography elucidate binding modes with biological targets?

Methodological Answer:

- Co-Crystallization: Soak the compound into crystals of Autotaxin or dopamine D1 receptors (see LY3154207 in ). Resolve structures at ≤2.0 Å resolution to map interactions (e.g., hydrogen bonds with Ser/Thr residues) .

- Data Refinement: Use SHELX suites for phase determination and anisotropic displacement parameters. Validate with R-factors (<0.20) and Ramachandran plots .

- Contradiction Resolution: Compare binding poses with docking simulations (e.g., AutoDock Vina) to reconcile discrepancies between predicted and observed affinities .

Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?

Methodological Answer:

- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., S1PL inhibition with Km values ≤100 nM) .

- Receptor Binding: Radioligand displacement (e.g., ³H-labeled dopamine D1 receptors, Ki <50 nM) .

Advanced: How can computational methods predict reactivity and metabolic stability?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (target: 2.5–3.5), CYP450 inhibition, and plasma protein binding .

- Reactivity Mapping: Identify electrophilic sites (e.g., isoxazole C-3) via Fukui indices. Fluorophenyl groups reduce metabolic oxidation compared to chlorophenyl analogs .

- MD Simulations: Simulate aqueous solubility and membrane permeability (e.g., PMF calculations in lipid bilayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.